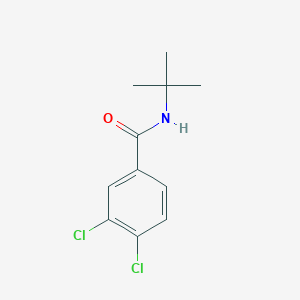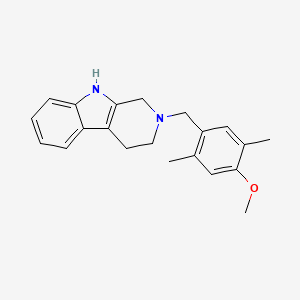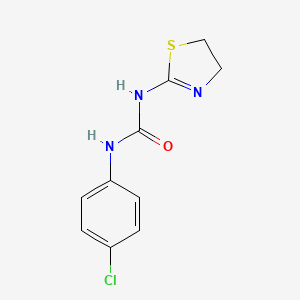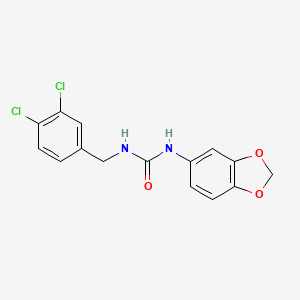![molecular formula C12H15NOS B5790164 1-[3-(2-thienyl)acryloyl]piperidine](/img/structure/B5790164.png)
1-[3-(2-thienyl)acryloyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-thienyl)acryloyl]piperidine, also known as TAPP, is a chemical compound that has been studied for its potential therapeutic applications. TAPP is a piperidine derivative that contains a thiophene ring and an acryloyl group, which are known to have biological activity.
Mécanisme D'action
1-[3-(2-thienyl)acryloyl]piperidine is believed to exert its biological effects by interacting with various molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 1-[3-(2-thienyl)acryloyl]piperidine has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
1-[3-(2-thienyl)acryloyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-[3-(2-thienyl)acryloyl]piperidine has also been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[3-(2-thienyl)acryloyl]piperidine is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies. However, one limitation of 1-[3-(2-thienyl)acryloyl]piperidine is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-[3-(2-thienyl)acryloyl]piperidine. One area of interest is its potential as an anti-cancer agent. Further studies could investigate its efficacy in different types of cancer and explore its mechanism of action. Another area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 1-[3-(2-thienyl)acryloyl]piperidine to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-[3-(2-thienyl)acryloyl]piperidine involves the reaction of piperidine with 2-thiophenecarboxaldehyde and acryloyl chloride in the presence of a base catalyst. The reaction produces 1-[3-(2-thienyl)acryloyl]piperidine as a yellow solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
1-[3-(2-thienyl)acryloyl]piperidine has been studied for its potential as a therapeutic agent in various fields of research. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate neurotransmitter release.
Propriétés
IUPAC Name |
(E)-1-piperidin-1-yl-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-8-2-1-3-9-13)7-6-11-5-4-10-15-11/h4-7,10H,1-3,8-9H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYJRCNUWVKODW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(tert-butylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B5790085.png)
![4-[(4-methylphenyl)carbonothioyl]morpholine](/img/structure/B5790094.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5790097.png)



![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)
![3-[(2-formylphenoxy)methyl]benzoic acid](/img/structure/B5790137.png)




